

Inter-laboratory study for the quantification of sotolon in wine

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Compound of Interest

Compound Name: 3-Hydroxy-4,5-dimethylfuran-2(5H)-one

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A Comprehensive Guide to the Inter-laboratory Quantification of Sotolon in Wine

For researchers, scientists, and professionals in drug development, the accurate quantification of sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) in wine is crucial. Sotolon is a potent aroma compound that can significantly impact the sensory profile of wine, acting as a key contributor to the desirable nutty and spicy notes in fortified wines, but also as an indicator of premature aging in white wines. This guide provides an objective comparison of common analytical methods for sotolon quantification, supported by experimental data from various studies.

Comparison of Analytical Methods for Sotolon Quantification

The quantification of sotolon in the complex matrix of wine presents analytical challenges due to its low concentrations and potential interferences. The most prevalent methods employed are based on gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).

Quantitative Performance of Analytical Methods

The following table summarizes the key performance indicators for various methods used in the quantification of sotolon in wine, providing a basis for selecting the most appropriate technique for a given research objective.

Method	Extraction Technique	Limit of Detection (LOD) (µg/L)	Limit of Quantification (LOQ) (µg/L)	Linearity (R ²)	Recovery (%)	Precision (RSD %)	Reference
GC-MS	Solid-Phase Extraction (SPE)	0.5 - 1	-	>0.99	64	4-5	[1]
GC-MS/MS	Solid-Phase Extraction (SPE)	-	-	-	-	-	[2]
LC-MS/MS	Miniaturized Liquid-Liquid Extraction (LLE)	-	0.04	0.9999	~95	<10	[3][4]
UPLC-MS	Direct Injection (after filtration)	-	0.013	>0.99	-	<5	[5]
UHPLC-PDA	Liquid-Liquid Extraction (LLE) & Solid-Phase Extraction (SPE)	0.029	-	>0.99	>89.5	<0.7 µg/L (intermediate)	[1]
HPLC-UV	Direct Injection	-	0.86	>0.99	-	<5	[5]

(after
filtration)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are outlines of the key experimental protocols for the most common methods of sotolon quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Extraction (SPE)

This method is a robust and widely used technique for the analysis of volatile and semi-volatile compounds in complex matrices.

- Sample Preparation (SPE):
 - A 50 mL wine sample is passed through a solid-phase extraction cartridge (e.g., LiChrolut EN resins).
 - Interfering compounds are removed by washing the cartridge with a non-polar solvent mixture (e.g., 15 mL of pentane-dichloromethane, 20:1 v/v).
 - Sotolon is eluted from the cartridge with a more polar solvent (e.g., 6 mL of dichloromethane).
 - The eluate is concentrated to a final volume of 0.1 mL before injection into the GC-MS system.[\[1\]](#)
- GC-MS Analysis:
 - Injection: 1-2 μ L of the concentrated extract is injected into the GC.
 - Chromatographic Separation: A polar capillary column is typically used for separation.
 - Mass Spectrometry Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode. For sotolon, characteristic ions (e.g., m/z 83) are

monitored for quantification.[1]

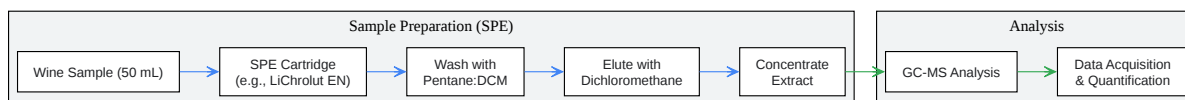
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Miniaturized Liquid-Liquid Extraction (LLE)

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for trace-level quantification.

- Sample Preparation (Miniaturized LLE):
 - To a 15 mL wine sample in a centrifuge tube, 8 mL of ethyl acetate is added.[6]
 - The mixture is vortexed for 5 minutes to ensure thorough mixing and extraction.[6]
 - The sample is then centrifuged for 10 minutes at approximately 4400 rpm to separate the organic and aqueous phases.[6]
 - The upper organic layer containing the extracted sotolon is carefully collected.[6]
 - The solvent is evaporated under a gentle stream of nitrogen.[6]
 - The residue is redissolved in a suitable solvent (e.g., 1 mL of 0.1% formic acid in water) and filtered before injection into the LC-MS/MS system.[6]
- LC-MS/MS Analysis:
 - Chromatographic Separation: Reversed-phase liquid chromatography (RP-LC) is commonly used.
 - Mass Spectrometry Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for sotolon (e.g., m/z 129.1 \rightarrow 55.1 for quantification and 129.1 \rightarrow 83.0 for confirmation) are monitored.[3]

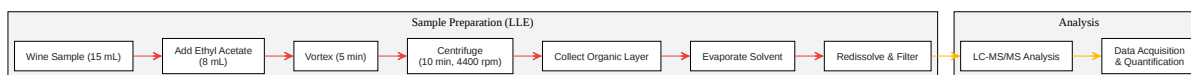
Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.



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Workflow for Sotolon Quantification by SPE-GC-MS.



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Workflow for Sotolon Quantification by LLE-LC-MS/MS.

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